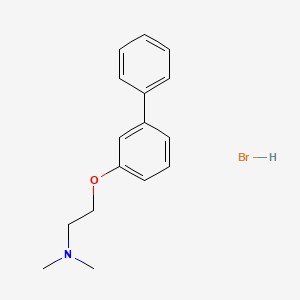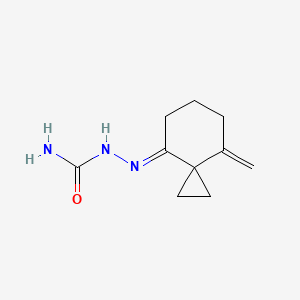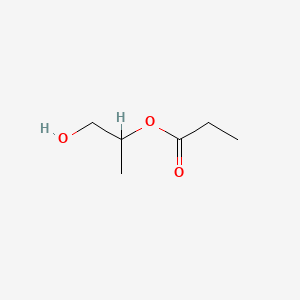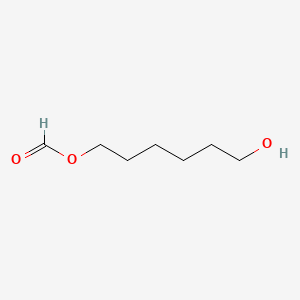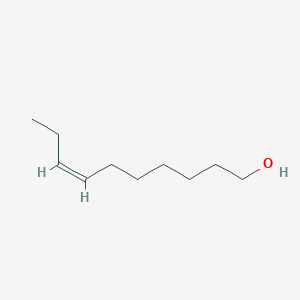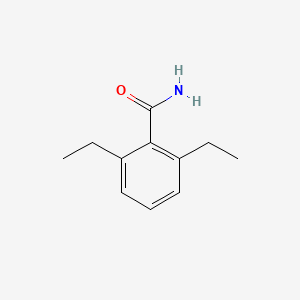![molecular formula C10H13BaN2O8P B12646560 barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate CAS No. 7060-14-2](/img/structure/B12646560.png)
barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate is a complex chemical compound that combines barium ions with an organic phosphate ester. This compound is notable for its unique structure, which includes a pyrimidine ring and a phosphate group, making it relevant in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate typically involves the reaction of barium salts with the corresponding organic phosphate ester. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where barium salts are reacted with organic phosphate esters under optimized conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the barium ion or the organic phosphate ester.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction could produce barium salts with altered oxidation states.
Aplicaciones Científicas De Investigación
Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphate esters and barium compounds.
Biology: The compound can be used in biochemical assays and studies related to phosphate metabolism.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the barium ion can interact with various biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Barium phosphate: A simpler compound with similar phosphate groups but without the complex organic structure.
Calcium phosphate: Another phosphate compound with different metal ions, used widely in biological and industrial applications.
Magnesium phosphate: Similar in structure but with magnesium ions, used in various biochemical and industrial processes.
Uniqueness
Barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate is unique due to its combination of barium ions with a complex organic phosphate ester. This unique structure provides specific chemical and biological properties that are not found in simpler phosphate compounds.
Propiedades
Número CAS |
7060-14-2 |
|---|---|
Fórmula molecular |
C10H13BaN2O8P |
Peso molecular |
457.52 g/mol |
Nombre IUPAC |
barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.Ba/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+2/p-2/t6-,7+,8+;/m0./s1 |
Clave InChI |
DFMUNEGTYDQYIX-HNPMAXIBSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Ba+2] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






